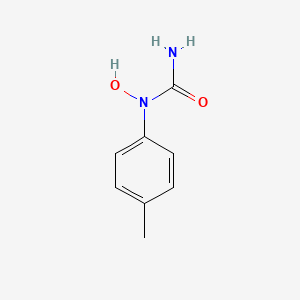
N-Hydroxy-N-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-(4-methylphenyl)urea is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of urea, where one of the nitrogen atoms is substituted with a hydroxy group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-N-(4-methylphenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water, followed by simple filtration or routine extraction procedures .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . This method, while effective, is not environmentally friendly or safe due to the use of phosgene .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted urea derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Hydroxy-N-(4-methylphenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism by which N-Hydroxy-N-(4-methylphenyl)urea exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The 4-methylphenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-substituted ureas, such as N-Hydroxy-N-phenylurea and N-Hydroxy-N-(4-nitrophenyl)urea .
Uniqueness
N-Hydroxy-N-(4-methylphenyl)urea is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
33108-69-9 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-hydroxy-1-(4-methylphenyl)urea |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-4-7(5-3-6)10(12)8(9)11/h2-5,12H,1H3,(H2,9,11) |
InChI Key |
CQRLSPHZAITAOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


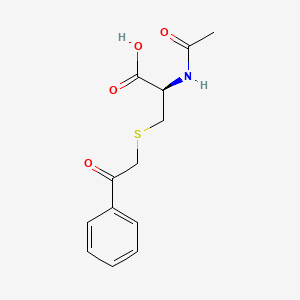
![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
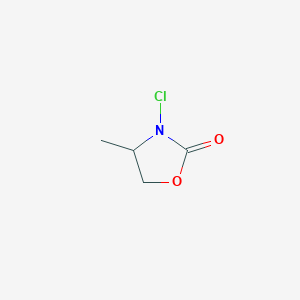

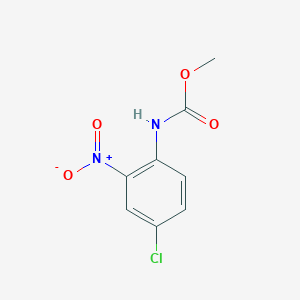
![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
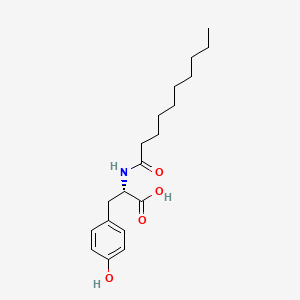
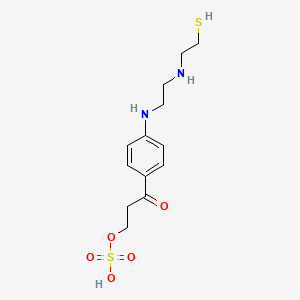
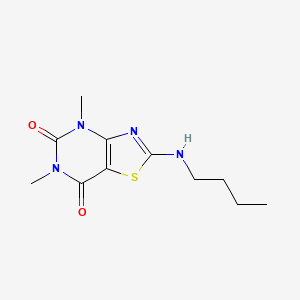
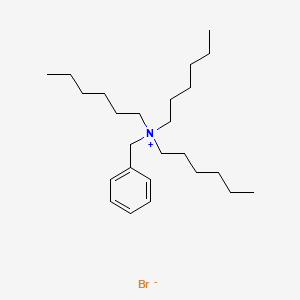
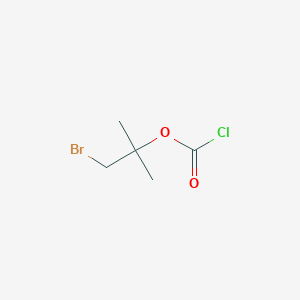

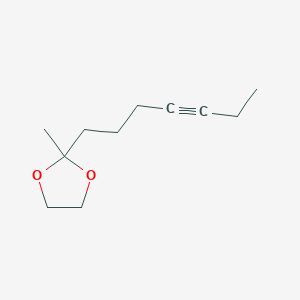
![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
